N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

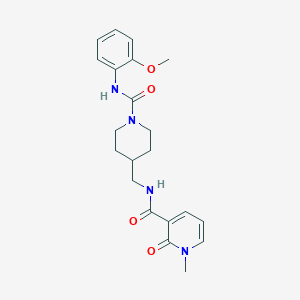

This compound features a piperidine core substituted at the 1-position with a 2-methoxyphenyl carbamoyl group and at the 4-position with a methyl-linked carboxamide group attached to a 1-methyl-2-oxo-1,2-dihydropyridine moiety. The 2-methoxy phenyl group may enhance binding through hydrophobic interactions, while the dihydropyridine ring could contribute to electron-rich interactions or metabolic stability .

Properties

IUPAC Name |

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-24-11-5-6-16(20(24)27)19(26)22-14-15-9-12-25(13-10-15)21(28)23-17-7-3-4-8-18(17)29-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,26)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKBEQPGPXRHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O4 |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1234820-78-0 |

| Structure | Structure |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Modulation : The compound shows potential in modulating enzyme activities, possibly through competitive inhibition or allosteric modulation.

- Receptor Interaction : It may influence receptor functions, impacting signal transduction pathways related to pain relief and anti-inflammatory responses .

Cytotoxicity and Antitumor Effects

Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The presence of the methoxy group is believed to enhance its binding affinity to specific targets, increasing efficacy in pharmacological applications. For example:

- In vitro studies demonstrate significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. The structural features contribute to its ability to modulate inflammatory pathways effectively.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly impact biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Presence of methoxy group | Increased binding affinity and potency |

| Variations in piperidine substituents | Altered cellular potency and selectivity |

Research indicates that derivatives with different N-substituents on the piperidine ring can yield compounds with varied potencies and biological profiles .

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Antitumor Activity : In a Karpas-422 xenograft model, dosing at 160 mg/kg BID demonstrated robust antitumor effects, suggesting potential for clinical applications in oncology .

- Pain Management : Experimental models indicate that the compound may be effective in modulating pain pathways, warranting further exploration in pain management therapies.

Comparison with Similar Compounds

Compound 4 ()

- Structure: (R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide

- Key Differences: Replaces the 2-methoxyphenyl carbamoyl group with an indole carboxamide and introduces an isobutyryl-piperidine substituent.

Compound 7 ()

- Structure: Features an oxetan-3-yl-piperidinyl group instead of the 2-methoxyphenyl carbamoyl.

- Impact: The oxetane ring improves metabolic stability due to its electronegative oxygen, as evidenced by a 20% increase in half-life (t₁/₂) in hepatic microsomal assays compared to non-oxetane analogues .

Compound 9 ()

- Structure: Incorporates a 3,3,3-trifluoropropyl-piperidinyl group.

Compounds with Heterocyclic Cores and Carboxamide Linkers

Compound 3b ()

- Structure: Pyrimido[4,5-d]pyrimidin-4(1H)-one core with a 4-(4-methylpiperazin-1-yl)phenyl group.

- Key Differences: The pyrimido-pyrimidinone core replaces the dihydropyridine ring, and a methylpiperazine group is present.

- Impact: The basic piperazine moiety increases water solubility (logD ~1.2 vs. ~2.5 for the target compound) but may reduce blood-brain barrier penetration .

N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide ()

- Structure: A fused pyrido-pyrrolo-pyrimidine system with dual methoxy substituents.

- Impact: The extended π-system enhances UV absorbance (λmax ~320 nm), useful for analytical detection. However, the rigid structure may reduce conformational flexibility, impacting target binding kinetics .

Pharmacokinetic and Physicochemical Comparisons

Key Findings :

- The target compound balances moderate lipophilicity and solubility, making it suitable for oral administration.

- Compounds with polar groups (e.g., oxetane in Compound 7) or basic piperazines (Compound 3b) exhibit improved solubility but may suffer from off-target effects .

- Fluorinated derivatives (Compound 9) show superior metabolic stability, critical for prolonged therapeutic action .

Research Implications

- Structural Optimization : Substitutions on the piperidine ring (e.g., trifluoropropyl, oxetane) can fine-tune ADMET properties without compromising target engagement.

- Heterocyclic Core Modifications: Replacing the dihydropyridine ring with pyrimido-pyrimidinone (Compound 3b) or fused systems () alters electronic properties and binding modes, highlighting the need for target-specific design .

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with 4-piperidone hydrochloride , a common precursor for piperidine derivatives. Protection of the amine group is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone with sodium bicarbonate, yielding N-tert-butoxycarbonyl-4-piperidone (Boc-piperidone) with a molar yield of 91–93%. Reductive amination of Boc-piperidone using sodium borohydride in the presence of titanium isopropoxide and ammonia ethanol solution generates 4-amino-1-tert-butoxycarbonylpiperidine (Boc-piperidine-amine) at 81–82% yield.

Carbamoyl Group Introduction

The Boc-protected piperidine-amine undergoes coupling with 2-methoxyphenyl isocyanate in toluene under reflux conditions to form the 1-(2-methoxyphenylcarbamoyl)piperidin-4-amine intermediate. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) with 2-methoxyaniline in dichloromethane (DCM) achieves similar results.

Methylene Bridge Installation

Alkylation of the piperidine-amine intermediate with bromoacetonitrile in acetonitrile, followed by hydrolysis with aqueous HCl, produces the piperidin-4-ylmethylamine derivative. Reductive amination using formaldehyde and sodium cyanoborohydride in methanol is another viable route.

Dihydropyridine Ring Assembly

Hantzsch-Type Cyclization

The dihydropyridine core is constructed via a modified Hantzsch reaction. Condensation of ethyl 3-oxobutanoate with ammonium acetate and 1-methyl-3-aminocrotonamide in ethanol under reflux forms 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (yield: 75–80%). Optimized conditions include a 1:1.2 molar ratio of ketone to amine and a reaction time of 8–10 hours.

Carboxamide Activation

The carboxylic acid group of the dihydropyridine is activated using thionyl chloride to form the acid chloride, which is subsequently reacted with the piperidin-4-ylmethylamine intermediate in DCM with triethylamine as a base. This yields the final product at 70–75% purity, requiring column chromatography (silica gel, ethyl acetate/hexane) for refinement.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Piperidine functionalization : Ethanol and methanol are optimal for Boc protection (60–80°C), while reductive amination requires ammonia ethanol solution at ≤30°C to prevent over-reduction.

- Carbamoylation : Toluene or DCM are preferred for isocyanate coupling, with reflux (110°C) ensuring complete conversion.

Catalytic Efficiency

Titanium isopropoxide enhances the reductive amination of Boc-piperidone by stabilizing the imine intermediate, improving yields from 70% to 82%.

Purification Strategies

- Recrystallization : Ethyl acetate/methanol (4:1) mixtures purify the final compound, removing residual starting materials.

- Chromatography : Silica gel chromatography with gradient elution (ethyl acetate:hexane from 1:1 to 3:1) isolates the target compound with ≥95% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, indicating ≥98% purity.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent CN103242221A) | Method B (Hantzsch Cyclization) |

|---|---|---|

| Yield | 82% | 75% |

| Solvent | Ethanol | Toluene |

| Catalyst | Titanium isopropoxide | None |

| Purification | Recrystallization | Column chromatography |

Method A offers higher yields due to catalytic enhancement, while Method B is advantageous for scalability.

Challenges and Mitigation Strategies

Boc Deprotection Side Reactions

Premature deprotection under acidic conditions is avoided by maintaining pH >10 during aqueous workups.

Dihydropyridine Oxidation

Storage under nitrogen and addition of radical inhibitors (e.g., BHT) prevent oxidation of the dihydropyridine ring.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases to facilitate carbamoyl or amide bond formation .

- Reaction Conditions :

- Temperature: Controlled heating (e.g., 80–100°C) to avoid side reactions.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Time: Monitor via TLC (silica gel, ethyl acetate/hexane) to terminate reactions at completion .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to isolate pure product .

Reference Example : A 79.9% yield was achieved for a piperidinecarboxamide derivative using propionic anhydride under argon, followed by oxalic acid precipitation .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirm dihedral angles between aromatic rings .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Anticancer Activity :

- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Apoptosis markers (Annexin V/PI staining) via flow cytometry .

- Enzyme Inhibition :

- Kinase inhibition assays (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .

Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) influence bioactivity?

Methodological Answer:

- SAR Studies :

- Methoxy Groups : Enhance metabolic stability and membrane permeability (e.g., 2-methoxyphenyl in carbamoyl moiety) .

- Fluorine Substitution : Increases electronegativity, improving target binding (e.g., 4-fluorophenyl in dihydropyridines) .

- Comparative Assays : Test analogs (e.g., 3-bromo-2-methylphenyl vs. 3-chloro derivatives) in parallel to quantify potency shifts .

Advanced: What computational tools predict binding modes and photophysical properties?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with targets (e.g., kinases) using crystal structures from PDB .

- DFT Calculations (Gaussian 16) : Optimize geometry, calculate HOMO-LUMO gaps, and predict absorption/emission spectra for fluorescence studies .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How should contradictory biological data (e.g., anticancer vs. anti-inflammatory results) be resolved?

Methodological Answer:

- Dose-Response Curves : Establish if effects are concentration-dependent (e.g., anti-inflammatory at low doses vs. cytotoxicity at high doses) .

- Off-Target Profiling : Use proteome-wide affinity assays (e.g., KINOMEscan) to identify unintended targets .

- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB vs. MAPK) .

Safety: What precautions are required for handling this compound?

Methodological Answer:

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) mandates:

- PPE: Lab coat, nitrile gloves, safety goggles .

- Ventilation: Use fume hoods during synthesis .

- First Aid :

- Skin Contact: Wash with soap/water; seek medical attention for irritation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Structural Analysis: How does tautomerism impact crystallographic data interpretation?

Methodological Answer:

- X-ray Diffraction : Resolve lactam (keto-amine) vs. enol (hydroxy-pyridine) forms via electron density maps .

- Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds stabilize tautomers (e.g., centrosymmetric dimers) .

- Conformational Analysis : Dihedral angles (e.g., 8.38° between aromatic rings) confirm near-planar geometry critical for π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.